molecular formula C10H15NO2 B2452398 2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one CAS No. 23014-42-8

2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one

Cat. No. B2452398
CAS RN: 23014-42-8
M. Wt: 181.235
InChI Key: ZLNPBIAXGKREAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, {3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one} (HL*), has been reported . It was synthesized by treating 5,5-dimethylcyclohexane-1,3-dione with 4-aminoacetophenone under reflux .


Chemical Reactions Analysis

The enaminone 1 reacts with monoelectrophiles both at the N atom and at the C (2) atom . In reactions with biselectrophiles, the carbon atom undergoes initial attack at the most electrophilic center of the reagent .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one, a derivative of 5,5-Dimethyl-1,3 cyclohexanedione (DIMEDONE), has been utilized in chemical synthesis. One study explored its reaction with 2-aminoethanol and ethane-1,2-diamine, which led to the formation of novel sulfur-containing compounds (Timokhina & Kanitskaya, 2009). Another research examined the molecular docking of this compound with various proteins, suggesting its potential in drug design (Fatima et al., 2021).

Catalysis and Material Synthesis

This chemical has been used in synthesizing complex organic compounds. For instance, in a study where ZnO and ZnO–acetyl chloride were used as catalysts, it aided in the formation of arylmethylene bis compounds and 1,8-dioxo-octahydroxanthenes (Maghsoodlou et al., 2010). Additionally, its role in the synthesis of various heterocyclic compounds has been explored, indicating its versatility in chemical transformations (Руденко et al., 2014).

Crystal and Spectral Characterization

This compound's crystal and molecular structure have been studied, providing insights into its chemical properties. A novel compound closely related to this compound was synthesized and characterized, revealing information about its crystal structure and interactions (Sreenatha et al., 2020).

properties

IUPAC Name

1-(2-hydroxy-6-imino-4,4-dimethylcyclohexen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-6(12)9-7(11)4-10(2,3)5-8(9)13/h11,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXBQFNDMQNELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CC(CC1=N)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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